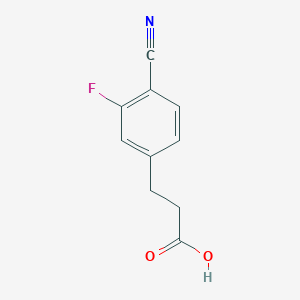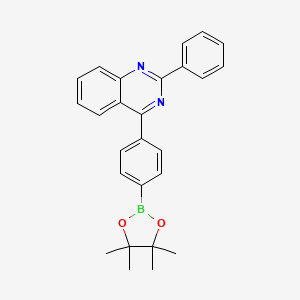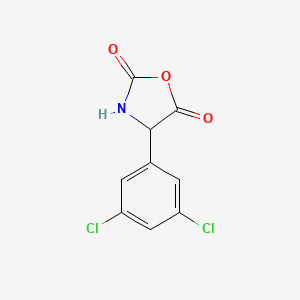![molecular formula C11H11BrN2O2 B13704460 [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)
[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromo-substituted phenyl group and a methanol group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-dimethylbenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. The final step involves the reduction of the resulting oxadiazole derivative to yield the desired methanol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a de-brominated derivative.
Substitution: The bromo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: The major products include 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid.
Reduction: The major product is 3-(3,5-dimethylphenyl)-1,2,4-oxadiazol-5-ylmethanol.
Substitution: The products depend on the substituent introduced, such as 3-(4-amino-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-ylmethanol.
科学研究应用
Chemistry
In chemistry, [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain microorganisms makes it a candidate for the development of new antibiotics and antifungal agents.
Medicine
In medicine, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways involved in inflammation and cancer progression has shown promise in preclinical studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth. In anti-inflammatory and anticancer applications, the compound modulates signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- [3-(4-Chloro-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(4-Fluoro-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(4-Methyl-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
Uniqueness
Compared to similar compounds, [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol exhibits unique properties due to the presence of the bromo substituent. This bromo group enhances the compound’s reactivity and allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, the bromo group may contribute to the compound’s biological activity, providing distinct advantages in antimicrobial and anticancer applications.
属性
分子式 |
C11H11BrN2O2 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
[3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-3-8(4-7(2)10(6)12)11-13-9(5-15)16-14-11/h3-4,15H,5H2,1-2H3 |
InChI 键 |
BYAXTWBHFKHWOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)C)C2=NOC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)





![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)



